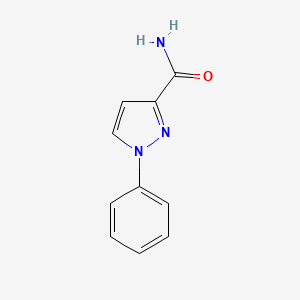
1-phenyl-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-1H-pyrazole-3-carboxamide is an organic compound with the molecular formula C10H9N3O. It belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science .
Mechanism of Action
Target of Action
The primary target of 1-phenyl-1H-pyrazole-3-carboxamide is the Cyclin-dependent kinase 2 (CDK2) in humans . CDK2 is a crucial protein involved in cell cycle regulation, and its inhibition can lead to the arrest of cell growth and division .
Mode of Action
This compound interacts with its target, CDK2, by binding to the active site of the enzyme . This binding inhibits the activity of CDK2, thereby preventing the progression of the cell cycle .
Biochemical Pathways
The inhibition of CDK2 by this compound affects the cell cycle progression pathway . This results in the arrest of the cell cycle, preventing the cells from dividing and proliferating .
Result of Action
The result of the action of this compound is the inhibition of cell growth and division . This is achieved through the inhibition of CDK2, leading to cell cycle arrest .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed, and at room temperature to maintain its stability . Furthermore, the biological activity of the compound can be affected by the physiological conditions of the organism, such as pH and temperature .
Biochemical Analysis
Biochemical Properties
1-Phenyl-1H-pyrazole-3-carboxamide has been found to interact with Cyclin-dependent kinase 2 (CDK2) in humans .
Cellular Effects
Pyrazole derivatives, such as this compound, have been reported to inhibit cell proliferation and promote cell apoptosis . This suggests that this compound could influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
For instance, they can inhibit the activity of certain enzymes, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
It’s recommended to store the compound in a dark place, sealed in dry, at room temperature to maintain its stability .
Transport and Distribution
The compound’s interactions with various biomolecules suggest that it could be transported and distributed via specific transporters or binding proteins .
Subcellular Localization
Given its interactions with various biomolecules, it could be localized to specific compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Phenyl-1H-pyrazole-3-carboxamide can be synthesized through various methods. One common approach involves the condensation of 1,3-diketones with arylhydrazines. This reaction typically proceeds at room temperature in solvents like N,N-dimethylacetamide, yielding pyrazoles in good yields . Another method involves the use of chalcones and aminoguanidine hydrochloride under ultrasonic irradiation, which provides a convenient and high-yielding synthesis .
Industrial Production Methods
Industrial production of this compound often employs eco-friendly catalysts such as Amberlyst-70, which is a resinous, nontoxic, and thermally stable heterogeneous catalyst. This method offers a simple reaction workup and valuable eco-friendly attributes .
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring and the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include substituted pyrazoles, amine derivatives, and various oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Phenyl-1H-pyrazole-3-carboxamide has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
3-Phenyl-1H-pyrazole-4-carboxaldehyde: This compound is structurally similar but contains an aldehyde group instead of a carboxamide group.
1,3-Diphenyl-1H-pyrazole-4-carboxaldehyde: Another similar compound with two phenyl groups and an aldehyde group.
5-(3-Chlorophenyl)-1H-pyrazole-3-carboxamide: This compound has a chlorophenyl group instead of a phenyl group.
Uniqueness
1-Phenyl-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern and the presence of a carboxamide group, which imparts distinct chemical and biological properties. Its ability to act as a dual COX/LOX inhibitor and its wide range of biological activities make it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
1-phenylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c11-10(14)9-6-7-13(12-9)8-4-2-1-3-5-8/h1-7H,(H2,11,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNHQFKJWBLHANC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC(=N2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

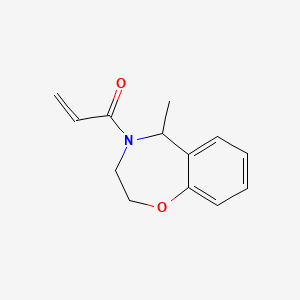
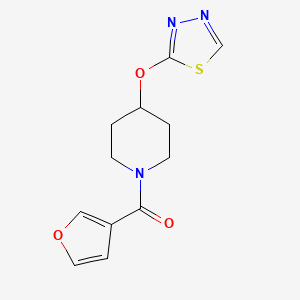
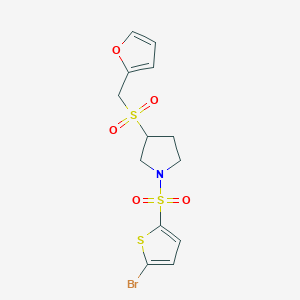
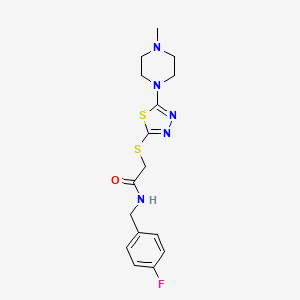

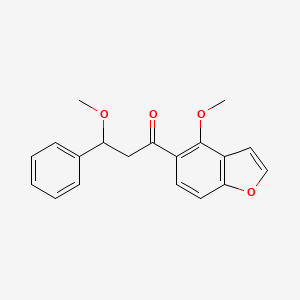
![2-Ethyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine](/img/structure/B2606259.png)
![methyl 4-{[(4-methyl-3,5-diphenyl-1H-pyrazol-1-yl)oxy]methyl}benzenecarboxylate](/img/structure/B2606260.png)

![1-[(2,6-dichlorophenyl)methyl]-N-(2-morpholin-4-ylethyl)-6-oxopyridine-3-carboxamide](/img/structure/B2606262.png)
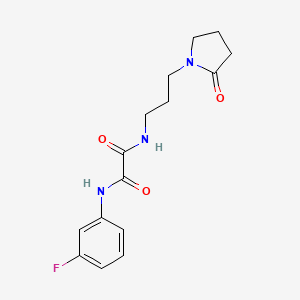
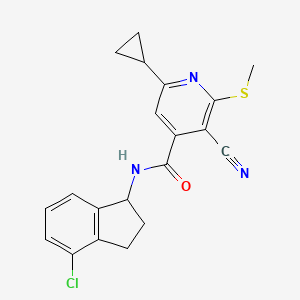
![Ethyl 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate](/img/structure/B2606268.png)
